1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride

Description

Properties

IUPAC Name |

1-benzylpyridin-2-imine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.ClH/c13-12-8-4-5-9-14(12)10-11-6-2-1-3-7-11;/h1-9,13H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHWYMGETWNJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=CC2=N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583274 | |

| Record name | 1-Benzylpyridin-2(1H)-imine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24825949 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

58171-11-2 | |

| Record name | 1-Benzylpyridin-2(1H)-imine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Chemical Properties and Synthetic Landscape of 1-Benzyl-1,2-dihydropyridin-2-imine Hydrochloride

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and synthetic research. The document delineates its core physicochemical and spectroscopic properties, provides a detailed, field-proven synthetic protocol, and explores its underlying chemical reactivity. Furthermore, it contextualizes the molecule's potential within drug discovery by examining the established biological activities of the broader dihydropyridine and 2-iminopyridine classes. This guide is structured to deliver not only technical data but also the scientific rationale behind experimental design and characterization, ensuring a robust resource for professionals in the field.

Physicochemical and Spectroscopic Profile

This compound is a substituted dihydropyridine salt. The presence of the benzyl group enhances its lipophilicity, while the iminopyridine core offers unique electronic properties and hydrogen bonding capabilities. Its hydrochloride salt form generally imparts improved stability and aqueous solubility compared to the free base.

There appears to be some ambiguity in public databases regarding the definitive CAS Number for this compound, with both 58171-11-2 and 83441-26-3 being associated with this or a closely related structure[1][2]. Researchers are advised to verify the specific isomer and salt form when sourcing this chemical.

Core Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 1-benzyl-1,2-dihydropyridin-2-imine;hydrochloride | N/A |

| Synonyms | 1-BENZYLPYRIDIN-2(1H)-IMINE HYDROCHLORIDE | [1] |

| CAS Number | 58171-11-2 / 83441-26-3 | [1][2] |

| Molecular Formula | C₁₂H₁₃ClN₂ | [2] |

| Molecular Weight | 220.70 g/mol | Calculated |

| Appearance | Not available in cited literature. Expected: Off-white to pale yellow solid. | N/A |

| Melting Point | Not available in cited literature. | N/A |

| Solubility | Water: >33.1 µg/mL (at pH 7.4) | [1] |

| Canonical SMILES | N=C1C=CC=CN1CC1=CC=CC=C1.Cl | [1] |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

-

Benzyl Protons (CH₂): A characteristic singlet is expected around δ 5.0-5.3 ppm, integrating to 2H. The deshielding is due to the adjacent electron-withdrawing pyridinium-like nitrogen.

-

Benzyl Protons (Aromatic): Signals for the five protons of the phenyl ring are expected in the δ 7.2-7.5 ppm region. The pattern may be complex but will integrate to 5H[3].

-

Dihydropyridine Ring Protons: This system will present the most complex signals. Four protons are expected, likely in the δ 6.0-8.0 ppm region. Due to the asymmetry and non-aromatic nature of the ring, they will exhibit coupling to one another (J-coupling), resulting in a series of doublets, triplets, or multiplets[4][5].

-

Imine/Amine Protons (N-H): One or two broad signals corresponding to the imine (=NH) and its tautomeric amine (-NH₂) form, potentially complexed with the hydrochloride, would be expected. These signals are often exchangeable with D₂O and can appear over a wide chemical shift range (e.g., δ 8.0-12.0 ppm).

¹³C NMR Spectroscopy:

-

Benzyl Carbon (CH₂): Expected around δ 55-65 ppm.

-

Benzyl Carbons (Aromatic): Four signals are expected between δ 125-140 ppm, with the ipso-carbon (attached to the CH₂) being the most deshielded[3].

-

Dihydropyridine & Imine Carbons: The sp² hybridized carbons of the dihydropyridine ring and the exocyclic imine carbon (C=N) will appear in the downfield region, typically from δ 110 ppm to δ 160 ppm. The imine carbon is expected to be the most deshielded of this group.

Infrared (IR) Spectroscopy:

-

N-H Stretch: A broad band in the 3100-3400 cm⁻¹ region, characteristic of the amine/imine N-H bonds and potential hydrogen bonding.

-

C=N Stretch: A sharp, medium-to-strong absorption around 1640-1680 cm⁻¹, indicative of the imine double bond.

-

C=C Stretch: Absorptions in the 1500-1600 cm⁻¹ range from the dihydropyridine and benzyl rings.

-

Aromatic C-H Bending: Sharp peaks in the 690-900 cm⁻¹ region provide information on the substitution pattern of the phenyl ring.

Synthesis and Purification Protocol

The most direct and logical synthesis of this compound involves the N-alkylation of 2-aminopyridine with a suitable benzylating agent, such as benzyl chloride or benzyl bromide. This reaction forms an N-benzyl-2-aminopyridinium salt, which exists in equilibrium with the target imine structure.

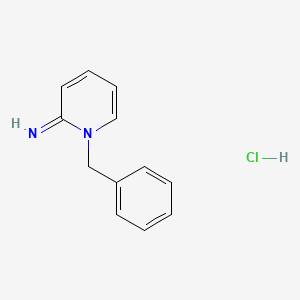

Chemical Structure Diagram

Caption: Structure of this compound.

Experimental Workflow

This protocol describes a representative laboratory-scale synthesis.

Materials:

-

2-Aminopyridine (1.0 eq)

-

Benzyl chloride (1.1 eq)

-

Potassium carbonate (K₂CO₃, 1.5 eq) or another suitable non-nucleophilic base

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether ((C₂H₅)₂O)

-

Standard reflux and extraction glassware

-

Inert atmosphere setup (Nitrogen or Argon)

Workflow Diagram:

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Protocol:

-

Reaction Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminopyridine (e.g., 5.0 g, 1.0 eq) and anhydrous potassium carbonate (1.5 eq). Evacuate and backfill the flask with an inert gas (N₂ or Ar).

-

Solvent and Reagent Addition: Add anhydrous acetonitrile (100 mL) via syringe. Stir the suspension for 10 minutes. Slowly add benzyl chloride (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Causality Note: Anhydrous conditions are critical to prevent hydrolysis of the benzyl chloride. K₂CO₃ acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. Acetonitrile is an ideal polar aprotic solvent for this type of Sₙ2 reaction.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 2-aminopyridine spot is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KCl byproduct). Wash the filter cake with a small amount of acetonitrile.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. This will typically yield a crude oil or semi-solid.

-

Purification: Add diethyl ether to the crude residue and stir or sonicate vigorously (trituration). The product, being a salt, is generally insoluble in diethyl ether, while non-polar impurities and unreacted benzyl chloride remain in solution. The product should precipitate as a solid.

-

Self-Validation: The formation of a precipitate upon addition of a non-polar solvent like ether is a strong indicator of successful salt formation.

-

-

Final Product: Collect the solid product by vacuum filtration, wash with a small volume of cold diethyl ether, and dry under high vacuum to remove residual solvents. The final product should be characterized as described in Section 1.2 to confirm its identity and purity.

Chemical Reactivity and Stability

The 1-benzyl-1,2-dihydropyridin-2-imine structure possesses several key reactivity centers that dictate its chemical behavior.

-

Tautomerism: The compound exists in a tautomeric equilibrium between the exocyclic imine form (1,2-dihydropyridin-2-imine) and the endocyclic amine form (2-amino-N-benzylpyridinium). The hydrochloride salt strongly favors the pyridinium form, which is aromatic and more stable. The "dihydropyridine" nomenclature often refers to one of the resonance contributors.

-

Oxidation/Aromatization: 1,2-dihydropyridines are susceptible to oxidation, which leads to the formation of the corresponding aromatic pyridinium salt[6]. This can occur upon exposure to air or mild oxidizing agents over time. Storing the compound under an inert atmosphere is recommended for long-term stability.

-

Basicity: The exocyclic imine nitrogen is basic and is the site of protonation to form the hydrochloride salt. This property is crucial for its manipulation in aqueous solutions and for purification techniques.

-

Nucleophilicity: The imine nitrogen can also act as a nucleophile in further reactions, although this reactivity is tempered by its inclusion in a conjugated system and protonation in the salt form.

Relevance and Potential Applications in Drug Development

While specific biological activities for this compound are not extensively documented, the core structural motifs are prevalent in pharmacologically active molecules.

-

Dihydropyridine Core: The dihydropyridine scaffold is famously associated with calcium channel blockers used to treat hypertension, such as nifedipine and amlodipine[7]. Although the substitution pattern of the title compound differs significantly, its core structure suggests that a library of analogs could be screened for related activities.

-

2-Iminopyridine and 2-Aminopyridine Scaffolds: These moieties are considered "privileged structures" in medicinal chemistry. They are found in molecules with a wide array of biological targets, including kinase inhibitors, and have been evaluated for anticancer and anti-Alzheimer's properties[8][9]. The 2-iminopyridine structure can act as a bioisostere for the 2-aminopyridine group, offering different hydrogen bonding patterns and physicochemical properties.

-

N-Benzyl Group: The N-benzylpiperidine motif is frequently used in drug discovery to introduce favorable cation-π interactions with target proteins and to modulate a compound's pharmacokinetic profile[3]. The N-benzyl group in the title compound serves a similar purpose, providing a vector for structural modifications to optimize binding and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Given these precedents, this compound serves as a valuable building block or lead compound for the development of new therapeutic agents targeting a range of diseases.

References

- (Reference details not available)

-

El-Naggar, M., Abdu-Allah, H. H. M., & El-Sayed, W. A. (2014). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 19(7), 9886–9904. Available at: [Link]

-

Zhang, Z., Tan, S., Jia, S., & Gong, J. (2021). Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. Nature Communications, 12(1), 2137. Available at: [Link]

-

Shaikh, I. A., Johnson, F., Grollman, A. P., & Iden, C. R. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Current Organic Synthesis, 18(1), 2-15. Available at: [Link]

-

Nguyen, T. T. H., Nguyen, T. H., Nguyen, T. K. C., et al. (2024). Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. Scientific Reports, 14(1), 13689. Available at: [Link]

-

Naghiyev, F. N., Maharramov, A. M., Akhmedov, I. M., & Mamedov, I. G. (2018). Synthesis of 2-imino-1,2-dihydropyridine derivatives (13j-m) via three-component reaction between para- substituted benzylidenemalononitriles, malononitrile and benzylamine. ResearchGate. Available at: [Link]

-

Yao, T., & Bergman, R. G. (2008). Synthesis of dihydropyridines and pyridines from imines and alkynes via C-H activation. Journal of the American Chemical Society, 130(14), 4761-4772. Available at: [Link]

-

American Elements. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

-

Thalji, R. K., & Ellman, J. A. (2008). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 130(14), 4761-4772. Available at: [Link]

-

(Supporting Information) Ayuso-borjas, M., Martin-diaconescu, V., & Balcells, D. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. [Data set]. Available at: [Link]

-

Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2011). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Archiv der Pharmazie, 344(10), 684-690. Available at: [Link]

-

Li, Y., Wang, C., & Li, Y. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Medicinal Chemistry, 16(1), 123-130. Available at: [Link]

-

Al-Qadi, I., Hanania, M., Warad, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. Available at: [Link]

-

Jain, S., & Singh, J. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances, 7(1), 1-22. Available at: [Link]

-

Mohajeri, S. A., Hosseinzadeh, H., Salami, S., Motamedshariaty, V., Seifi, M., & Hadizadeh, F. (2013). Synthesis and antihypertensive activity of novel 4-[1-(4-X-benzyl)-5-imidazolyl] dihydropyridines in rat. Iranian Journal of Pharmaceutical Research, 12(1), 57-64. Available at: [Link]

-

Štefane, B., & Požgan, F. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. Molecules, 28(12), 4683. Available at: [Link]

-

Mohajeri, S. A., Hosseinzadeh, H., Salami, S., Motamedshariaty, V., Seifi, M., & Hadizadeh, F. (2013). Synthesis of Novel 4-[1-(4-fluorobenzyl)-5-imidazolyl] Dihydropyridines and Studying their Effects on Rat Blood Pressure. Iranian Journal of Pharmaceutical Research, 12(1), 57-64. Available at: [Link]

-

Al-Masoudi, N. A., & Al-Sultani, A. A. (2017). 1H NMR spectrum of 1-(5-choropyridin-2-yl)-3-Phenylthiourea (HCPPT). ResearchGate. Available at: [Link]

-

Awang, K., & Mukhtar, M. R. (2012). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Malaysian Journal of Analytical Sciences, 16(1), 89-95. Available at: [Link]

-

Pérez-Vásquez, A., Torres-Piedra, M., Naal-Ruiz, J. E., et al. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 29(15), 3465. Available at: [Link]

- (Reference details not available)

Sources

- 1. guidechem.com [guidechem.com]

- 2. americanelements.com [americanelements.com]

- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24823C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride (CAS Number: 58171-11-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Scaffold of Potential

The landscape of medicinal chemistry is in constant pursuit of novel molecular scaffolds that offer unique three-dimensional arrangements and opportunities for diverse functionalization. Within this pursuit, nitrogen-containing heterocycles hold a place of prominence. This guide delves into the chemistry and potential applications of a fascinating, yet underexplored molecule: 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride. While extensive research on this specific compound is nascent, its structural motifs, particularly the 1,2-dihydropyridin-2-imine core, are present in a variety of biologically active molecules. This document aims to provide a comprehensive technical overview, from its fundamental properties and synthesis to its potential as a building block in drug discovery, thereby serving as a valuable resource for researchers poised to explore its untapped potential.

Core Molecular Identity

This compound is a pyridinimine derivative characterized by a benzyl group attached to the nitrogen at position 1 of the dihydropyridine ring. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for many biological and chemical applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 58171-11-2, 83441-26-3 | [1] |

| Molecular Formula | C₁₂H₁₃ClN₂ | [1][2] |

| Molecular Weight | 220.7 g/mol | [2] |

| IUPAC Name | 1-benzylpyridin-2-imine;hydrochloride | [1][2] |

| SMILES | C1=CC=C(C=C1)CN2C=CC=CC2=N.Cl | [1][2] |

| Appearance | Powder | [2] |

| Storage Temperature | Room Temperature | [2] |

Synthesis and Mechanistic Considerations

The primary route for the synthesis of this compound involves the N-alkylation of 2-aminopyridine with a suitable benzylating agent, such as benzyl chloride or benzyl bromide.

Synthetic Protocol: N-Benzylation of 2-Aminopyridine

This protocol outlines a general procedure for the synthesis of the target compound. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve optimal yields and purity.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Addition of Reagent: To the stirred solution, add benzyl chloride or benzyl bromide (1.0-1.2 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield pure this compound.

Causality Behind Experimental Choices:

-

Solvent: Aprotic polar solvents like acetonitrile or DMF are chosen to facilitate the dissolution of the reactants and to promote the SN2 reaction mechanism.

-

Stoichiometry: A slight excess of the benzylating agent can be used to ensure complete consumption of the starting 2-aminopyridine.

-

Temperature: Heating the reaction mixture provides the necessary activation energy for the N-alkylation to proceed at a reasonable rate.

Mechanistic Pathway

The synthesis proceeds via a nucleophilic substitution reaction (SN2 mechanism), where the exocyclic nitrogen atom of 2-aminopyridine acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide ion.

Caption: SN2 mechanism for the N-benzylation of 2-aminopyridine.

It is important to note that the endocyclic nitrogen of 2-aminopyridine can also undergo alkylation, leading to the formation of a quaternary ammonium salt. However, the exocyclic amino group is generally more nucleophilic, making N-alkylation at this position the major pathway under controlled conditions. At higher temperatures, electrophilic benzylation of the pyridine ring itself can occur, leading to C-benzylated byproducts[3].

Analytical Characterization

A comprehensive characterization of this compound is crucial to confirm its identity and purity. The following techniques are recommended:

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the benzyl group (multiplet, ~7.2-7.5 ppm).- Methylene protons of the benzyl group (singlet, ~5.0-5.5 ppm).- Protons of the dihydropyridine ring (multiplets, downfield shifts expected due to the imine and charged nitrogen).- NH proton (broad singlet, variable chemical shift). |

| ¹³C NMR | - Aromatic carbons of the benzyl group (~127-138 ppm).- Methylene carbon of the benzyl group (~50-55 ppm).- Carbons of the dihydropyridine ring (downfield shifts for carbons adjacent to nitrogen and the imine group). |

| FT-IR | - C=N stretching vibration of the imine group (~1640-1690 cm⁻¹).- N-H stretching vibration.- C-H stretching vibrations of the aromatic and aliphatic groups. |

| Mass Spectrometry | - Molecular ion peak corresponding to the free base (C₁₂H₁₂N₂). |

Note: The predicted chemical shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.

Potential Applications in Drug Discovery and Research

A Scaffold for Bioactive Molecules

The core structure of this compound can serve as a versatile scaffold for the synthesis of a library of derivatives. The imine group can be a target for further chemical modifications, or the entire molecule can be used as a building block in more complex syntheses.

Caption: Potential research directions for the core scaffold.

Central Nervous System (CNS) Activity

Structurally related compounds, such as imidazo[1,2-a]pyridines, are known to exhibit a range of CNS activities, including anticonvulsant and anxiolytic effects[4][5]. The dihydropyridine ring is also a key feature of some calcium channel blockers. Therefore, it is plausible that derivatives of 1-Benzyl-1,2-dihydropyridin-2-imine could be investigated for their potential as modulators of CNS targets.

Experimental Protocol: Preliminary In Vitro CNS Target Screening

-

Target Selection: Based on structural similarities, initial screening could focus on GABA-A receptors, voltage-gated calcium channels, and other relevant CNS targets.

-

Assay Format: Utilize commercially available cell-based or membrane-based assays for the selected targets. For example, a fluorescent imaging plate reader (FLIPR) assay can be used to assess activity at calcium channels.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.

-

Assay Execution: Perform the assays according to the manufacturer's protocols, including appropriate positive and negative controls.

-

Data Analysis: Analyze the data to determine if the compound exhibits any significant activity (agonism, antagonism, or modulation) at the tested targets.

Antimicrobial Properties

The imine functional group is a common feature in many antimicrobial compounds. The nitrogen-containing heterocyclic structure could also contribute to potential antibacterial or antifungal activity.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Microorganism Selection: Test the compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Preparation of Inoculum: Prepare a standardized inoculum of each microorganism according to established protocols (e.g., CLSI guidelines).

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (temperature, time) for microbial growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Perspectives and Conclusion

This compound represents a molecule with significant, yet largely unexplored, potential. Its straightforward synthesis from readily available starting materials makes it an attractive scaffold for medicinal chemistry programs. The structural similarities to known bioactive compounds, particularly in the CNS and antimicrobial fields, provide a strong rationale for its further investigation.

This technical guide has provided a foundational understanding of its synthesis, characterization, and potential applications. It is our hope that this document will serve as a catalyst for future research, inspiring scientists to unlock the full therapeutic and scientific value of this intriguing molecule. The logical next steps involve the systematic synthesis of a library of derivatives, comprehensive biological screening, and in-depth structure-activity relationship (SAR) studies.

References

-

One-pot synthesis of imines from benzyl alcohol and amines on Au/ZrO2 catalyst. (2025). ResearchGate. Retrieved from [Link]

-

Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis. (2021). Chemical Communications. Retrieved from [Link]

-

This compound | CAS 83441-26-3. American Elements. Retrieved from [Link]

- Kowalski, P. (1993). Electrophilic benzylation of the pyridine ring. Action of benzyl chlorides on 2‐amino and 2‐benzylaminopyridine. Journal of Heterocyclic Chemistry, 30(2), 403–408.

- Process for the N-alkylation of aminopyridines. (CN113214146A). Google Patents.

-

Plausible mechanism for the amidation reaction of 2‐aminopyridine and benzaldehyde. Wiley Online Library. Retrieved from [Link]

-

Convenient and Clean Synthesis of Imines from Primary Benzylamines. The Royal Society of Chemistry. Retrieved from [Link]

-

1-Benzylpyridin-2(1H)-imine--hydrogen chloride (1/1). PubChem. Retrieved from [Link]

-

Synthesis of 2-imino-1,2-dihydropyridine derivatives (13j-m) via three-component reaction between para- substituted benzylidenemalononitriles, malononitrile and benzylamine. ResearchGate. Retrieved from [Link]

-

Water-promoted dehydrative coupling of 2-aminopyridines in heptane via a borrowing hydrogen strategy. National Institutes of Health. Retrieved from [Link]

-

1H NMR spectra of the N-benzylideneaniline imine reaction crude recorded in toluene-d8 using (a) benzyl alcohol, (b) benzyl alcohol-OD, and (c) benzyl alcohol-α,α-d2 as reducing agents. ResearchGate. Retrieved from [Link]

-

Synthesis of 2-imino-1,2-dihydropyridine derivatives (13j-m) via three-component reaction between para- substituted benzylidenemalononitriles, malononitrile and benzylamine. ResearchGate. Retrieved from [Link]

-

The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. National Institutes of Health. Retrieved from [Link]

-

Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Retrieved from [Link]

-

Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Retrieved from [Link]

-

Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. SpringerLink. Retrieved from [Link]

-

1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM. Retrieved from [Link]

-

Divergent Synthesis of Functionalized Indenopyridin-2-ones and 2-Pyridones via Benzyl Group Transfer. ACS Publications. Retrieved from [Link]

-

Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Publishing. Retrieved from [Link]

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. Retrieved from [Link]

-

5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide hydrochloride. PubChem. Retrieved from [Link]

Sources

- 1. 1-Benzylpyridin-2(1H)-imine--hydrogen chloride (1/1) | C12H13ClN2 | CID 16195936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. Sci-Hub. Electrophilic benzylation of the pyridine ring. Action of benzyl chlorides on 2‐amino and 2‐benzylaminopyridine / Journal of Heterocyclic Chemistry, 1993 [sci-hub.box]

- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]

"1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride" molecular structure

An In-depth Technical Guide to the Molecular Structure of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride

Abstract

This technical guide provides a comprehensive examination of the molecular structure of this compound (C₁₂H₁₃ClN₂), a heterocyclic compound of significant interest in synthetic and medicinal chemistry.[1][2] As a derivative of 2-aminopyridine, its structure is not defined by a single static form but by a crucial tautomeric equilibrium. This document, intended for researchers and drug development professionals, delves into the nuanced structural features of this molecule, elucidating its characterization through modern spectroscopic techniques. We will explore the causality behind its synthesis, the interpretation of its analytical data, and the pivotal role of tautomerism in defining its chemical identity.

The Central Structural Paradigm: A Tale of Two Tautomers

The nomenclature "this compound" describes the imine tautomer. However, the true chemical nature of this compound in solution and solid state is dominated by its equilibrium with the aromatic aminopyridinium form, N-benzyl-2-aminopyridinium chloride.[3][4] This prototropic tautomerism, the intramolecular movement of a proton, is a fundamental concept in organic chemistry and is critical to understanding the reactivity and properties of this molecule.[5][6][7]

The equilibrium is influenced by factors such as solvent polarity, pH, and temperature. The aminopyridinium form benefits from the stability of the aromatic pyridine ring, while the imine form contains an exocyclic C=N double bond. The hydrochloride salt form strongly favors the protonation of the ring and exocyclic nitrogen atoms, making the aminopyridinium tautomer a significant contributor.

Caption: Tautomeric equilibrium of the title compound.

Synthesis Strategy and Mechanistic Insight

The preparation of this compound is most reliably achieved through the direct N-alkylation of 2-aminopyridine with benzyl chloride.[3][4] This reaction is a cornerstone of heterocyclic synthesis, yet its mechanism warrants a closer look to understand the final structure.

Causality of the Reaction: 2-Aminopyridine possesses two nucleophilic nitrogen atoms: the endocyclic pyridine nitrogen (N1) and the exocyclic amino group (-NH₂). While the amino group appears more basic, the N1 atom is often the kinetically favored site for alkylation. The initial product is the N-benzyl-2-aminopyridinium chloride, the aromatic tautomer discussed previously. This choice is driven by the preservation of the aromatic system in the transition state, which is energetically favorable.

Experimental Protocol: Synthesis via N-Alkylation

This protocol describes a standard laboratory procedure for synthesizing the title compound.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminopyridine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or toluene.

-

Alkylation: To the stirred solution, add benzyl chloride (1.05 equivalents) dropwise at room temperature.[8] An immediate reaction may be observed, often with the formation of a precipitate.

-

Reaction Completion: Heat the reaction mixture to reflux (typically 70-80°C) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After cooling to room temperature, the resulting solid precipitate is isolated by vacuum filtration.

-

Purification: The crude product is washed with a cold, non-polar solvent like diethyl ether to remove unreacted benzyl chloride and other organic impurities. The resulting solid is the target compound, this compound, which exists as the stable N-benzyl-2-aminopyridinium salt. Further purification can be achieved by recrystallization from a solvent mixture like ethanol/ether.

Caption: General workflow for synthesis.

Spectroscopic Elucidation of the Molecular Structure

Definitive structural analysis relies on a combination of spectroscopic methods. The data collectively provide a molecular fingerprint and resolve the ambiguity of the tautomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure in solution. The chemical shifts (δ) are highly sensitive to the electronic environment of the nuclei.

-

¹H NMR: The proton spectrum provides key insights. The presence of distinct signals for the aromatic protons of both the benzyl and pyridinium rings confirms the N-benzyl-2-aminopyridinium tautomer. The methylene (-CH₂-) protons typically appear as a singlet, while the -NH₂ protons can be broad and may exchange with D₂O.

-

¹³C NMR: The carbon spectrum complements the proton data. The number and chemical shifts of the aromatic carbons are consistent with two distinct aromatic rings.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Rationale |

| Benzyl -CH₂- | 5.0 - 5.5 | 48 - 55 | Methylene group adjacent to a positively charged nitrogen and an aromatic ring. |

| Benzyl Aromatic C-H | 7.2 - 7.5 | 127 - 130 | Standard chemical shifts for a monosubstituted benzene ring.[9] |

| Pyridinium Aromatic C-H | 6.7 - 8.0 | 110 - 150 | Protons on the electron-deficient pyridinium ring are deshielded and appear downfield. |

| Amino -NH₂ | 7.5 - 8.5 (broad) | N/A | Broad signal due to quadrupolar relaxation and exchange; position is solvent-dependent. |

| Imine C=N | N/A | 155 - 165 | The carbon of the imine group in the minor tautomer would be significantly downfield. |

Table 1: Representative NMR Data for the N-benzyl-2-aminopyridinium Tautomer.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum is instrumental in distinguishing between the C=N bond of the imine and the N-H bonds of the aminopyridinium salt.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

| N-H (Amine Salt) | 3100 - 3300 (broad) | Stretch | Presence of a broad, strong band indicates N-H bonds, characteristic of the aminopyridinium salt. |

| C-H (Aromatic) | 3000 - 3100 | Stretch | Confirms the presence of aromatic rings. |

| C=N (Imine) | ~1650 | Stretch | A strong peak in this region would indicate a significant population of the imine tautomer.[10] Its weakness or absence supports the aminopyridinium form. |

| C=C / C=N (Aromatic) | 1500 - 1600 | Ring Stretch | Multiple sharp bands confirm the aromatic nature of the pyridinium ring. |

| C-H (Methylene) | 2850 - 2960 | Stretch | Asymmetric and symmetric stretching of the benzyl -CH₂- group.[11] |

Table 2: Key Infrared Absorptions for Structural Confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which corroborates the overall structure.

-

Molecular Ion: The mass spectrum would show a peak corresponding to the cation [C₁₂H₁₂N₂]⁺, with a mass-to-charge ratio (m/z) of approximately 184.24.[12]

-

Key Fragmentation: A prominent and diagnostic fragmentation pathway is the cleavage of the benzylic C-N bond. This results in the formation of a highly stable benzyl cation or, more commonly, its rearranged tropylium cation isomer at m/z 91 . This is often the base peak in the spectrum and is a hallmark of benzyl-substituted compounds.

Conclusion and Outlook

The molecular structure of this compound is best understood not as a single entity but as a dynamic equilibrium overwhelmingly favoring the N-benzyl-2-aminopyridinium chloride tautomer. This structural assignment is unequivocally supported by a cohesive interpretation of NMR, IR, and MS data. The synthesis, proceeding via a regioselective N-alkylation of 2-aminopyridine, provides a reliable route to this stable aromatic salt.

For professionals in drug development, understanding this tautomeric balance is paramount, as the aromatic pyridinium structure governs the molecule's solubility, hydrogen bonding potential, and interactions with biological targets. Future research may focus on exploiting this scaffold for the synthesis of novel heterocyclic compounds with potential therapeutic applications.

References

-

Kowalski, P. (1993). Electrophilic benzylation of the pyridine ring. Action of benzyl chlorides on 2‐amino and 2‐benzylaminopyridine. Journal of Heterocyclic Chemistry, 30(2), 403–408. [Link]

-

Semantic Scholar. (1993). Electrophilic benzylation of the pyridine ring. Action of benzyl chlorides on 2-amino and 2-benzylaminopyridine. [Link]

-

American Elements. (n.d.). This compound. American Elements. Retrieved from [Link]

-

Jiménez, M. V., et al. (n.d.). Supporting Information: Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzylpyridin-2(1H)-imine--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved from [Link]

-

Antonov, L. (Ed.). (2013). Tautomerism: Methods and Theories. Wiley-VCH. [Link]

-

Cook, M. J., Katritzky, A. R., Linda, P., & Tack, R. D. (1972). Tautomeric Pyridines. Part XIV. The Tautomerism of 2-Benzyl-, 2-Benzhydryl-, and 2-Fluorenyl-pyridines. Journal of the Chemical Society, Perkin Transactions 2, 1295-1301. [Link]

-

Chemistry LibreTexts. (2019). 9.4.2. Tautomers. Chemistry LibreTexts. Retrieved from [Link]

-

Katritzky, A. R., & El-Gendy, B. (2009). Let's not forget tautomers. Journal of Computer-Aided Molecular Design, 23(10), 643-654. [Link]

-

Morales-Ríos, M. S., et al. (2012). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. Journal of the Mexican Chemical Society, 56(3), 241-247. [Link]

-

Asandulesa, M., et al. (2014). Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl chloride precursors. ResearchGate. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 1-Benzylpyridin-2(1H)-imine--hydrogen chloride (1/1) | C12H13ClN2 | CID 16195936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Sci-Hub. Electrophilic benzylation of the pyridine ring. Action of benzyl chlorides on 2‐amino and 2‐benzylaminopyridine / Journal of Heterocyclic Chemistry, 1993 [sci-hub.box]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Tautomeric pyridines. Part XIV. The tautomerism of 2-benzyl-, 2-benzhydryl-, and 2-anilino-pyridine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 12. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Synthesis of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride, a substituted aminopyridine derivative of interest in medicinal chemistry and organic synthesis. This document delves into the core principles of its synthesis, focusing on the critical N-benzylation of 2-aminopyridine. It offers a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and methods for the characterization and validation of the final product. Furthermore, this guide discusses alternative synthetic strategies and addresses the crucial safety considerations associated with the handling of the reagents involved.

Introduction: The Significance of Substituted Aminopyridines

2-Aminopyridine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds. Their ability to act as bioisosteres for other functional groups and their versatile reactivity make them valuable building blocks in the design of novel therapeutics. The introduction of substituents, such as a benzyl group at the N1 position, can significantly modulate the molecule's steric and electronic properties, influencing its biological activity and pharmacokinetic profile. The target compound, this compound, exists in equilibrium with its tautomeric form, 1-benzyl-2-aminopyridinium chloride. This tautomerism can play a crucial role in its interaction with biological targets.

The Core Synthesis Pathway: N-Benzylation of 2-Aminopyridine

The most direct and widely employed method for the synthesis of this compound is the N-alkylation of 2-aminopyridine with a suitable benzylating agent, typically benzyl chloride. This reaction falls under the category of nucleophilic substitution, where the exocyclic amino group of 2-aminopyridine acts as the nucleophile.

Reaction Mechanism and Regioselectivity

The reaction proceeds via a direct SN2 mechanism. The lone pair of electrons on the nitrogen atom of the amino group in 2-aminopyridine attacks the electrophilic benzylic carbon of benzyl chloride, leading to the displacement of the chloride ion and the formation of a new carbon-nitrogen bond.

A critical aspect of this synthesis is controlling the regioselectivity. 2-Aminopyridine possesses two nucleophilic nitrogen atoms: the exocyclic amino nitrogen and the endocyclic pyridine ring nitrogen. While alkylation can theoretically occur at either position, the exocyclic amino group is generally more nucleophilic, favoring the desired N-alkylation. However, reaction conditions, particularly temperature, can influence the outcome. At elevated temperatures (e.g., 250°C), electrophilic benzylation can also occur on the pyridine ring, leading to C-benzylated byproducts.[1][2] Therefore, maintaining a moderate reaction temperature is crucial for maximizing the yield of the desired N-benzylated product.

Upon successful N-benzylation, the initial product is the free base, 1-benzyl-1,2-dihydropyridin-2-imine. This is then converted to its hydrochloride salt by treatment with hydrochloric acid. The salt formation enhances the compound's stability and crystallinity, facilitating its isolation and purification.

Tautomerism: The Aminopyridinium-Iminodihydropyridine Equilibrium

The final product, this compound, exists in a tautomeric equilibrium with 1-benzyl-2-aminopyridinium chloride. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. In the solid state and in solution, the compound is a mixture of both tautomers. Spectroscopic analysis is essential to characterize this equilibrium.

Caption: Tautomeric equilibrium between the aminopyridinium and iminodihydropyridine forms.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Aminopyridine | 94.11 | 9.41 g | 0.10 |

| Benzyl chloride | 126.58 | 12.66 g (11.4 mL) | 0.10 |

| Toluene | - | 100 mL | - |

| Diethyl ether | - | 50 mL | - |

| Hydrochloric acid (conc.) | - | As needed | - |

Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9.41 g (0.10 mol) of 2-aminopyridine in 100 mL of toluene.

-

Addition of Benzyl Chloride: To the stirred solution, add 12.66 g (11.4 mL, 0.10 mol) of benzyl chloride dropwise at room temperature.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 110°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Isolation of the Free Base: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product may form. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure.

-

Formation of the Hydrochloride Salt: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol). Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (test with pH paper). A white precipitate of this compound will form.

-

Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.

Caption: Overall workflow for the synthesis of this compound.

Characterization and Validation

Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the pyridine and benzyl rings (multiplets in the range of δ 7.0-8.5 ppm). A singlet for the benzylic methylene protons (CH₂) around δ 5.0-5.5 ppm. A broad signal for the N-H protons. |

| ¹³C NMR | Signals for the aromatic carbons of both rings (in the range of δ 110-160 ppm). A signal for the benzylic methylene carbon around δ 50-60 ppm. |

| FT-IR (cm⁻¹) | N-H stretching vibrations (around 3200-3400 cm⁻¹). C=N imine stretching (around 1640-1660 cm⁻¹). Aromatic C-H and C=C stretching vibrations. |

| Mass Spec. | The molecular ion peak corresponding to the free base (C₁₂H₁₂N₂) at m/z ≈ 184.10. |

Physical Properties

| Property | Value |

| CAS Number | 58171-11-2 or 83441-26-3[3][4] |

| Molecular Formula | C₁₂H₁₃ClN₂ |

| Molecular Weight | 220.70 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents. |

Alternative Synthetic Approaches

While the reaction with benzyl chloride is the most common, alternative, "greener" methods for N-benzylation have been developed.

Dehydrative Coupling with Benzyl Alcohol

A more environmentally friendly approach involves the palladium-catalyzed dehydrative coupling of 2-aminopyridine with benzyl alcohol. This method avoids the use of halogenated reagents and often proceeds under milder conditions. The presence of water has been shown to promote this reaction in some systems.[5]

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

2-Aminopyridine: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. It is also harmful to aquatic life.

-

Benzyl Chloride: A lachrymator and corrosive. It is a suspected carcinogen.

All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

Conclusion

The synthesis of this compound is a well-established process rooted in the fundamental principles of nucleophilic substitution. By carefully controlling the reaction conditions, particularly temperature, the desired N-benzylated product can be obtained in good yield. The existence of the product as a tautomeric mixture of the aminopyridinium and iminodihydropyridine forms is a key structural feature that should be considered in its subsequent applications. This guide provides a robust framework for the successful synthesis and characterization of this valuable chemical entity for research and development purposes.

References

- Kowalski, P. (1993). Electrophilic benzylation of the pyridine ring. Action of benzyl chlorides on 2‐amino and 2‐benzylaminopyridine. Journal of Heterocyclic Chemistry, 30(2), 403-408.

-

Semantic Scholar. (1993). Electrophilic benzylation of the pyridine ring. Action of benzyl chlorides on 2-amino and 2-benzylaminopyridine. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

- Umofia, E., Abayeh, O. J., Omuaru, V. O. T., & Achugasim, O. (n.d.). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 2(10), 58-63.

- Sprinzak, Y. (1963). 2-BENZYLAMINOPYRIDINE. Organic Syntheses, 4, 91.

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Accela ChemBio Inc. (n.d.). 1-Benzylpyridin-2(1H)-imine. Retrieved from [Link]

- Acta Crystallographica Section C: Structural Chemistry. (2016). Synthesis and characterization of four organic-inorganic salts: sulfates of 2-aminopyridinium derivatives. Acta Crystallographica Section C: Structural Chemistry, 72(11), 882-889.

-

ResearchGate. (2016). Synthesis and characterization of four organic–inorganic salts: sulfates of 2-aminopyridinium derivatives. Retrieved from [Link]

- O, Y., & Fukuyama, T. (2018).

-

IUCr Journals. (2016). Synthesis and characterization of four organic–inorganic salts: sulfates of 2-aminopyridinium derivatives. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. Retrieved from [Link]

- Google Patents. (n.d.). US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.

-

National Center for Biotechnology Information. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. Retrieved from [Link]

-

Accela ChemBio Inc. (n.d.). 4-{[4-(1,3-thiazol-2-yl)piperazin-1-yl]methyl}. Retrieved from [Link]

- Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.

-

National Center for Biotechnology Information. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. Retrieved from [Link]

-

ChemRxiv. (n.d.). A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Convenient and Clean Synthesis of Imines from Primary Benzylamines. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Kinetics of reaction of benzyl halides with amines in mixed solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). A Facile N-Monoalkylation of Aminopyridines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE DIHYDROCHLORIDE. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-BENZYL-2-IMINOPYRR OLIDINE, HYDROCHLORIDE. Retrieved from [Link]

- Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.

-

National Center for Biotechnology Information. (n.d.). 2-benzyl-4,5-dihydro-1H-imidazole;hydron;chloride. PubChem. Retrieved from [Link]

-

Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved from [Link]

-

EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of the macrocycle 11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a potent Janus kinase 2/fms-like tyrosine kinase-3 (JAK2/FLT3) inhibitor for the treatment of myelofibrosis and lymphoma. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Addition of Some Aminoheterocycles to N-Benzyl-3-cyanopyridinium Chloride. Retrieved from [Link]

-

Journal of the Chemical Society, Dalton Transactions. (n.d.). Synthesis and characterization of Group 11 and 12 complexes containing a new thioether-functionalized and pyridine-based bis(phosphine) ligand, 2,6-bis[2-(diphenylphosphino)ethyl-sulfanylmethyl]pyridine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Formation of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride

This guide provides a detailed exploration of the formation mechanism of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Synthesizing insights from established reaction principles, this document elucidates the multi-step pathway, the critical role of intermediates, and the thermodynamic drivers of the reaction.

Introduction: The Significance of Dihydropyridine Scaffolds

Dihydropyridine derivatives are a cornerstone in medicinal chemistry, most famously represented by the 1,4-dihydropyridine class of L-type calcium channel blockers used in treating cardiovascular diseases.[1] The 1,2-dihydropyridine isomers, while less commercially prominent, serve as versatile synthetic intermediates and possess their own unique biological activity, warranting a thorough understanding of their formation.[2] The title compound, this compound, is a representative of this class, formed through a fascinating sequence of N-alkylation and molecular rearrangement.

The Mechanistic Pathway: A Tale of Two Steps

The formation of this compound from its fundamental precursors, 2-aminopyridine and benzyl chloride, is not a direct condensation but rather a sophisticated two-stage process. This process involves an initial benzylation followed by a classic heterocyclic isomerization known as the Dimroth rearrangement.

Stage 1: N-Benzylation and Formation of the Pyridinium Intermediate

The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen atom of 2-aminopyridine on the electrophilic benzylic carbon of benzyl chloride. This is a classic SN2 reaction.

-

Expertise & Experience: The choice of the endocyclic nitrogen as the initial point of attack over the exocyclic amino group is a critical and often debated point in pyridine chemistry. While the exocyclic amino group is a potent nucleophile, the endocyclic nitrogen's lone pair is more available for alkylation, leading to the formation of a thermodynamically stable pyridinium salt. The resulting positive charge on the aromatic ring is delocalized, which stabilizes this intermediate. The reaction of 2-aminopyridine with benzyl chlorides is known to produce such N-benzylpyridinium intermediates.[3][4]

The product of this first step is the 1-benzyl-2-aminopyridinium chloride salt. The chloride anion from benzyl chloride serves as the counter-ion to the positively charged pyridinium ring.

Stage 2: The Dimroth Rearrangement

The key to forming the final 1,2-dihydropyridin-2-imine structure lies in the subsequent isomerization of the 1-benzyl-2-aminopyridinium intermediate. This occurs via the Dimroth rearrangement , a well-documented process in heterocyclic chemistry where endocyclic and exocyclic heteroatoms exchange places through a ring-opening and ring-closing sequence.[5][6] This rearrangement can be catalyzed by either acid or base.[7]

The accepted mechanism for the base-catalyzed Dimroth rearrangement proceeds as follows:

-

Deprotonation: A base removes a proton from the exocyclic amino group, forming a neutral but highly reactive N-benzylidene-2-iminopyridine intermediate.

-

Nucleophilic Attack & Ring Opening: A nucleophile (such as a hydroxide ion if in an aqueous basic medium) attacks the electrophilic C6 position of the pyridine ring. This disrupts the aromaticity and leads to the opening of the pyridine ring, forming an open-chain intermediate.

-

Intramolecular Cyclization: The terminal nitrogen of the open-chain intermediate then acts as a nucleophile, attacking the imine carbon.

-

Ring Closure and Tautomerization: This attack closes the ring, forming the 1-benzyl-1,2-dihydropyridin-2-imine structure. Tautomerization and proton exchange steps lead to the final, more stable product.

The final product is isolated as the hydrochloride salt. The proton associates with the most basic site, the exocyclic imine nitrogen, and the chloride ion from the initial step remains as the counter-ion. This salt form often enhances the crystallinity and stability of the final product.

Experimental Protocol and Validation

General Synthetic Procedure (Hypothetical)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, 2-aminopyridine (1.0 eq) is dissolved in a suitable high-boiling inert solvent such as toluene or xylene.

-

Reagent Addition: Benzyl chloride (1.0-1.1 eq) is added to the solution.

-

Reaction Conditions: The mixture is heated to reflux. The progress of the reaction would be monitored by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the intermediate and final product. High temperatures are often required to facilitate both the initial benzylation and the subsequent rearrangement.[3]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate, the hydrochloride salt of the product, is collected by filtration.

-

Purification: The crude product is washed with a non-polar solvent like diethyl ether or hexane to remove any unreacted benzyl chloride and other non-polar impurities. Recrystallization from a suitable solvent system (e.g., ethanol/ether) would yield the purified this compound.

Trustworthiness through Self-Validation: A rigorous validation of this protocol would involve comprehensive characterization of the final product.

Characterization Data (Expected)

The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques. The expected data is summarized below.

| Analytical Technique | Expected Observations | Purpose |

| ¹H NMR | Signals for the benzyl CH₂ group (singlet, ~5.0-5.5 ppm), distinct aromatic protons for the benzyl ring and the dihydropyridine ring, and a broad signal for the N-H proton. | Confirms the presence of all key proton environments and their connectivity. |

| ¹³C NMR | Resonances for the benzylic CH₂ carbon, aromatic carbons, and a characteristic signal for the imine carbon (C=N) in the dihydropyridine ring. | Provides a map of the carbon skeleton of the molecule. |

| FT-IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=N stretching of the imine (around 1640-1690 cm⁻¹), and C-H and C=C stretching from the aromatic rings. | Identifies key functional groups present in the molecule. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the free base (C₁₂H₁₂N₂) and fragmentation patterns consistent with the proposed structure (e.g., loss of the benzyl group). | Determines the molecular weight and provides evidence for the structural fragments. |

| Elemental Analysis | The percentage composition of C, H, N, and Cl should match the calculated values for the molecular formula C₁₂H₁₃ClN₂. | Confirms the empirical formula of the compound. |

Conclusion

The formation of this compound is a prime example of fundamental organic reaction mechanisms converging to create a complex heterocyclic structure. The process is logically dissected into an initial SN2 benzylation to form a key pyridinium salt intermediate, followed by a thermodynamically driven Dimroth rearrangement. The final product's isolation as a hydrochloride salt is a direct consequence of the reaction pathway. While a specific, validated protocol for this exact molecule remains elusive in surveyed literature, the mechanistic principles provide a robust framework for its synthesis and for the exploration of related dihydropyridine derivatives in the field of drug discovery and development.

References

-

Banaras Hindu University. "A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction." Banaras Hindu University. Available at: [Link].

-

ResearchGate. "A Review on Synthesis and Biological Potential of Dihydropyridines." ResearchGate. Available at: [Link].

-

Sci-Hub. "Electrophilic benzylation of the pyridine ring. Action of benzyl chlorides on 2‐amino and 2‐benzylaminopyridine." Journal of Heterocyclic Chemistry. Available at: [Link].

-

Wikipedia. "Dimroth rearrangement." Wikipedia. Available at: [Link].

-

Semantic Scholar. "Electrophilic benzylation of the pyridine ring. Action of benzyl chlorides on 2-amino and 2-benzylaminopyridine." Semantic Scholar. Available at: [Link].

-

National Center for Biotechnology Information. "The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds." PMC. Available at: [Link].

-

Organic Syntheses. "benzyl alcohol - Organic Syntheses Procedure." Organic Syntheses. Available at: [Link].

-

Royal Society of Chemistry. "Supplementary Information." The Royal Society of Chemistry. Available at: [Link].

-

National Center for Biotechnology Information. "A mild, catalyst-free synthesis of 2-aminopyridines." PMC. Available at: [Link].

-

Royal Society of Chemistry. "Convenient and Clean Synthesis of Imines from Primary Benzylamines." The Royal Society of Chemistry. Available at: [Link].

-

ResearchGate. "One-pot synthesis of imines from benzyl alcohol and amines on Au/ZrO2 catalyst." ResearchGate. Available at: [Link].

-

OSTI.GOV. "The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation." OSTI.GOV. Available at: [Link].

-

Royal Society of Chemistry Publishing. "Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines." RSC Publishing. Available at: [Link].

-

ResearchGate. "Synthesis of 2-aminopyridine substituted benzene sulphonamides." ResearchGate. Available at: [Link].

-

Bentham Science Publishers. "A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines." Bentham Science. Available at: [Link].

-

ResearchGate. "Dimroth-type rearrangement of 1-benzyl- and 1-glycosyl-5-aminoimidazoles to 4-(N-substituted amino)imidazoles." ResearchGate. Available at: [Link].

Sources

- 1. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24823C [pubs.rsc.org]

- 3. Sci-Hub. Electrophilic benzylation of the pyridine ring. Action of benzyl chlorides on 2‐amino and 2‐benzylaminopyridine / Journal of Heterocyclic Chemistry, 1993 [sci-hub.box]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Dimroth rearrangement - Wikipedia [en.wikipedia.org]

- 6. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

Unlocking the Therapeutic Potential of 1-Benzyl-1,2-dihydropyridin-2-imine Hydrochloride: A Technical Guide for Drug Discovery

Abstract

The dihydropyridine scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide delves into the potential biological landscape of a specific, less-explored derivative: 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride. By dissecting its structural features and drawing parallels with well-characterized analogues, we will construct a hypothesis-driven framework for investigating its therapeutic promise. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive roadmap from initial screening to preliminary mechanism-of-action studies.

Introduction: The Dihydropyridine Privilege

Dihydropyridines (DHPs), particularly the 1,4-dihydropyridine class, are established pharmacophores with a wide spectrum of biological activities. Initially recognized for their potent L-type calcium channel blocking effects, leading to their widespread use as antihypertensive agents, the therapeutic applications of DHPs have expanded significantly.[1][2][3] Research has unveiled their potential as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents.[3][4][5] The versatility of the DHP scaffold lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of its pharmacological profile.[1][6]

The subject of this guide, this compound, presents a unique structural variation from the classical 1,4-DHP framework. The 1,2-dihydropyridine core, coupled with an exocyclic imine and a benzyl substituent at the 1-position, suggests a departure from typical calcium channel modulation and points towards other potential biological targets. This guide will explore these possibilities, offering a structured approach to unlock the therapeutic value of this intriguing molecule.

Structural Dissection and Postulated Biological Activities

The structure of this compound offers several clues to its potential biological activities.

-

The 1,2-Dihydropyridin-2-imine Core: This moiety is a key feature. The imine group (C=N) introduces a reactive site and potential for hydrogen bonding, which is crucial for interacting with biological targets.[7] The pyridine ring itself is a common scaffold in many bioactive molecules with diverse activities, including antimicrobial and anticancer effects.[8][9][10] The 1,2-dihydro arrangement, as opposed to the more common 1,4-dihydro, will influence the molecule's three-dimensional shape and electronic properties, potentially leading to novel target interactions.

-

The N-Benzyl Group: The presence of a benzyl group at the 1-position significantly increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. Benzyl groups are found in numerous biologically active compounds and can contribute to various interactions, including pi-stacking with aromatic amino acid residues in proteins.[11]

Based on these structural features and the known activities of related compounds, we can postulate several potential biological activities for this compound:

-

Antimicrobial Activity: Dihydropyridine derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi and mycobacteria.[2][4] The imine functionality is also a common feature in antimicrobial compounds.[7] The lipophilic benzyl group may facilitate penetration of microbial cell walls.

-

Anticancer Activity: Several 1,4-dihydropyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3][4] The mechanism of action is often independent of calcium channel blockade.[12] The planar aromatic and heteroaromatic systems in the target molecule could intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation. Pyridinone-containing compounds have also shown promise as antitumor agents.[13]

-

Enzyme Inhibition: The imine group can act as a Michael acceptor or form Schiff base intermediates with enzymatic targets. This suggests potential inhibitory activity against enzymes such as kinases, proteases, or histone deacetylases (HDACs).

-

Modulation of Neurological Targets: While distinct from classical DHP calcium channel blockers, the scaffold's nitrogen-containing heterocyclic nature warrants investigation into its effects on other ion channels or receptors in the central nervous system. Some dihydropyridine derivatives have been found to modulate the activity of other channels, such as the vanilloid receptor 1 (TRPV1).[14]

A Proposed Research Workflow for Biological Characterization

To systematically evaluate the potential biological activities of this compound, a tiered screening approach is recommended.

Sources

- 1. View of A Study on the Biological Evaluation of Dihydropyridines | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship of dihydropyridines for rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure Activity Relationships of 1,4-Dihydropyridines That Act as Enhancers of the Vanilloid Receptor 1 (TRPV1) - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Synthon: A Technical Guide to 1-Benzyl-1,2-dihydropyridin-2-imine Hydrochloride and its Role in Heterocyclic Chemistry

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride, a versatile and highly reactive synthetic precursor with significant potential in drug discovery and development. While not commercially available as a stock chemical, its in situ generation and subsequent reactions offer a powerful tool for the construction of complex nitrogen-containing heterocyclic scaffolds. This document will detail the probable synthetic route, explore its rich and diverse reactivity, and provide hypothetical, yet mechanistically sound, experimental protocols for its application in cycloaddition reactions. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel molecular entities.

Introduction: The Strategic Value of a Masked Diene

The quest for novel therapeutic agents is intrinsically linked to the development of efficient and innovative synthetic methodologies. Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, forming the core of a vast array of approved drugs. Among the myriad of synthetic intermediates, 1,2-dihydropyridines represent a class of compounds with unique reactivity, acting as electron-rich dienes in cycloaddition reactions. However, their inherent instability often poses a significant challenge for isolation and handling.

1-Benzyl-1,2-dihydropyridin-2-imine, particularly in its stabilized hydrochloride salt form, presents a compelling solution to this challenge. The exocyclic imine functionality modulates the electronic properties of the dihydropyridine ring, and the benzyl group on the endocyclic nitrogen provides steric and electronic influence. The hydrochloride salt enhances stability, allowing for its generation and use as a reactive intermediate in a controlled manner. This guide will illuminate the synthetic utility of this precursor, focusing on its role in the diastereoselective and regioselective construction of fused and spirocyclic heterocyclic systems.

Synthesis and Characterization

The direct synthesis and isolation of this compound is not extensively documented in peer-reviewed literature, suggesting its primary role as a transient intermediate. However, based on fundamental principles of heterocyclic chemistry, a plausible and efficient synthetic pathway can be proposed.

Proposed Synthetic Pathway

The synthesis logically proceeds through a two-step sequence starting from readily available 2-aminopyridine.

Step 1: N-Benzylation of 2-Aminopyridine

The initial step involves the quaternization of the pyridine nitrogen of 2-aminopyridine with a benzyl halide (e.g., benzyl bromide or chloride). This reaction proceeds via a standard SN2 mechanism to furnish the corresponding 1-benzyl-2-aminopyridinium salt.

Step 2: In Situ Generation of 1-Benzyl-1,2-dihydropyridin-2-imine

The crucial step is the deprotonation of the exocyclic amino group of the 1-benzyl-2-aminopyridinium salt. This is typically achieved by treatment with a suitable, non-nucleophilic base. The resulting neutral species is the 1-Benzyl-1,2-dihydropyridin-2-imine. For subsequent reactions, this intermediate is often generated in situ. To handle and potentially store this reactive species, it can be protonated with hydrochloric acid to form the more stable hydrochloride salt.

dot

Caption: Proposed synthetic pathway for this compound.

Spectroscopic Characterization (Predicted)

While experimental data for the title compound is scarce, its key spectroscopic features can be predicted based on analogous structures.

| Spectroscopic Data (Predicted) | |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.20-7.40 (m, 5H, Ar-H), δ 6.80-7.00 (m, 1H, Py-H), δ 6.50-6.70 (m, 1H, Py-H), δ 5.80-6.00 (m, 1H, Py-H), δ 5.50 (s, 2H, N-CH₂), δ 4.80-5.00 (m, 1H, Py-H), NH protons would be broad and exchangeable. |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 155-160 (C=N), δ 135-140 (Ar-C), δ 125-130 (Ar-CH), δ 110-140 (Py-C), δ 50-55 (N-CH₂). |